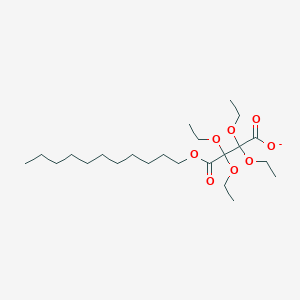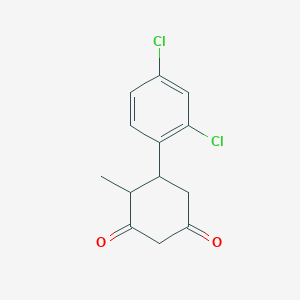
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- is a chemical compound that belongs to the family of cyclohexanediones. This compound is characterized by the presence of two carbonyl groups on a cyclohexane ring, with additional substituents including a 2,4-dichlorophenyl group and a methyl group. These structural features make it a versatile reagent in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,3-dione as the core structure.
Substitution Reaction:
Methylation: The addition of the methyl group is carried out using methylating agents under controlled conditions.
Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional substituents on the phenyl ring.
Condensation: The compound can participate in condensation reactions to form larger cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- can be compared with other cyclohexanedione derivatives such as:
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl): Lacks the methyl group, which may affect its reactivity and applications.
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-ethyl: The presence of an ethyl group instead of a methyl group can alter its chemical properties and uses.
Properties
CAS No. |
89756-75-2 |
|---|---|
Molecular Formula |
C13H12Cl2O2 |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-4-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C13H12Cl2O2/c1-7-11(5-9(16)6-13(7)17)10-3-2-8(14)4-12(10)15/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
XQCOAOIYBYPUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
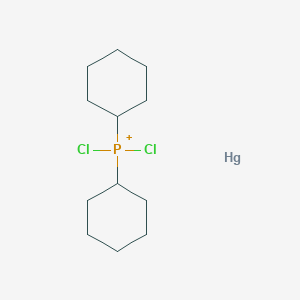
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
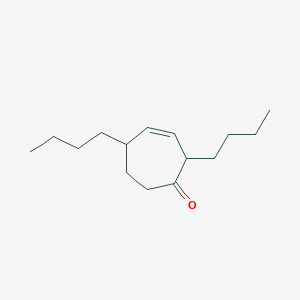
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
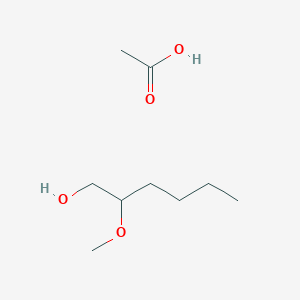
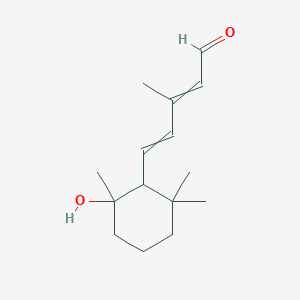
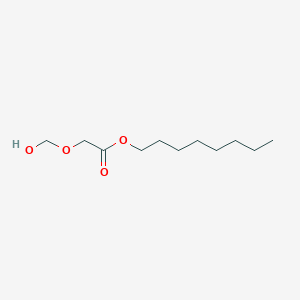
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
